N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide
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Overview
Description
N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties
Mechanism of Action
Target of Action
Compounds with a similar thiazole structure have been known to exhibit diverse biological activities, including antimicrobial, antifungal, antiviral, and antitumor effects .
Mode of Action
Thiazole derivatives have been reported to interact with their targets, leading to changes that result in their biological activity . For instance, some thiazole derivatives have shown to display antibacterial activity by interacting with bacterial cells .
Biochemical Pathways
Thiazole derivatives have been known to affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
Thiazole derivatives have been reported to have various effects, such as antimicrobial, antifungal, antiviral, and antitumor activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide are largely determined by the thiazole nucleus, which is known to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .
Cellular Effects
Compounds with a thiazole nucleus have been reported to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Molecular Mechanism
Thiazole nucleus exhibited its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species .
Preparation Methods
The synthesis of N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the thiazole ring: This step involves the cyclization of a suitable precursor, such as 2-aminothiophenol, with a fluorinated benzaldehyde derivative under acidic conditions.
Acylation: The thiazole intermediate is then acylated with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine.
N-alkylation: The final step involves the N-alkylation of the acylated thiazole with pyridin-2-ylmethyl chloride under basic conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.
Scientific Research Applications
N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit the growth of cancer cells.
Antimicrobial Activity: The compound exhibits antimicrobial properties against a range of bacterial and fungal pathogens, making it a candidate for the development of new antibiotics.
Biological Studies: It is used in biological studies to understand the mechanisms of action of thiazole derivatives and their interactions with biological targets.
Comparison with Similar Compounds
N-(4-fluorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide can be compared with other thiazole derivatives such as:
N-(4-bromobenzo[d]thiazol-2-yl)-2-chloroacetamide: This compound also exhibits antimicrobial and anticancer properties but differs in its halogen substitution pattern.
2-aminothiazole derivatives: These compounds are known for their broad-spectrum antimicrobial activity and are used as lead compounds in drug discovery.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and enhances its potential as a therapeutic agent.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O2S/c22-17-10-6-11-18-20(17)24-21(28-18)25(13-15-7-4-5-12-23-15)19(26)14-27-16-8-2-1-3-9-16/h1-12H,13-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQGAQVICSAHTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)N(CC2=CC=CC=N2)C3=NC4=C(C=CC=C4S3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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